molecular formula C45H62N6O7 B14189965 L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine CAS No. 834899-54-6

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine

Cat. No.: B14189965
CAS No.: 834899-54-6
M. Wt: 799.0 g/mol
InChI Key: QPEGIAOWRXSXHH-BGBFCPIGSA-N
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Description

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is a synthetic peptide composed of six amino acids: three phenylalanine and three leucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar phenylalanine residues.

    L-Leucyl-L-leucine: A dipeptide with similar leucine residues.

    Cyclo(L-phenylalanyl-L-leucyl): A cyclic peptide with both phenylalanine and leucine residues.

Uniqueness

L-Phenylalanyl-L-phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and combination of phenylalanine and leucine residues. This sequence can confer distinct properties and biological activities not found in simpler peptides.

Properties

CAS No.

834899-54-6

Molecular Formula

C45H62N6O7

Molecular Weight

799.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H62N6O7/c1-28(2)22-35(49-43(55)37(26-32-18-12-8-13-19-32)47-40(52)34(46)25-31-16-10-7-11-17-31)41(53)48-36(23-29(3)4)42(54)50-38(27-33-20-14-9-15-21-33)44(56)51-39(45(57)58)24-30(5)6/h7-21,28-30,34-39H,22-27,46H2,1-6H3,(H,47,52)(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,57,58)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

QPEGIAOWRXSXHH-BGBFCPIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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